molecular formula C14H14INO B1277620 2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide CAS No. 15407-92-8

2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide

Cat. No.: B1277620
CAS No.: 15407-92-8
M. Wt: 339.17 g/mol
InChI Key: LRLSCHFLSMUVTD-UHFFFAOYSA-N
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Description

2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a pyridinium ion and a phenol group connected by an ethenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide typically involves the following steps:

    Formation of the Pyridinium Ion: The starting material, 1-methylpyridine, is reacted with an alkylating agent such as methyl iodide to form 1-methylpyridinium iodide.

    Ethenyl Linkage Formation: The 1-methylpyridinium iodide is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group.

    Phenol Group Introduction: Finally, the ethenyl intermediate is reacted with phenol under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyridinium ion can be reduced to the corresponding pyridine.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridinium salts.

Scientific Research Applications

2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the pyridinium ion can engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-methylpyridinium iodide
  • 2-[(E)-2-(1-Methylpyridin-4-yl)ethenyl]phenol

Uniqueness

2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide is unique due to its combination of a pyridinium ion and a phenol group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research.

Properties

IUPAC Name

2-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO.HI/c1-15-11-5-4-7-13(15)10-9-12-6-2-3-8-14(12)16;/h2-11H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLSCHFLSMUVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=CC=C2O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=CC=C2O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424777
Record name AC1O6VQB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15407-92-8
Record name NSC310170
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310170
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AC1O6VQB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-HYDROXYSTYRYL)-1-METHYLPYRIDINIUM IODIDE
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